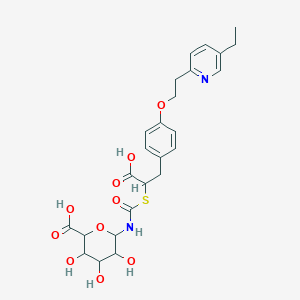
DL-Govadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Govadine is a compound belonging to the class of tetrahydroprotoberberines, which are derived from traditional Chinese medicine. This compound has garnered attention due to its potential antipsychotic and cognitive-enhancing properties. This compound exhibits high affinity for dopamine and noradrenaline receptors, making it a promising candidate for treating symptoms of schizophrenia and other cognitive disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Govadine can be synthesized through a series of chemical reactions involving the reduction of protoberberine alkaloids. The synthetic route typically involves the use of reagents such as sodium borohydride or lithium aluminum hydride for the reduction process. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Govadine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride, resulting in the formation of reduced tetrahydroprotoberberine derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; inert atmosphere, controlled temperature.
Substitution: Halogenating agents, nucleophiles; various solvents and temperatures depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted tetrahydroprotoberberine compounds. These products can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the reactivity and synthesis of tetrahydroprotoberberines.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a cognitive enhancer.
Medicine: Explored as a potential treatment for schizophrenia and other cognitive disorders due to its high affinity for dopamine and noradrenaline receptors.
Mécanisme D'action
DL-Govadine exerts its effects primarily through its interaction with dopamine and noradrenaline receptors. It acts as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms. Additionally, this compound increases dopamine efflux in the prefrontal cortex and nucleus accumbens, contributing to its cognitive-enhancing properties. The compound also affects other neurotransmitter systems, which may play a role in its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
DL-Govadine is unique in its dual action as both an antipsychotic and cognitive enhancer. Similar compounds include:
L-Govadine: Exhibits higher affinity for dopamine D2 receptors and is primarily studied for its antipsychotic properties.
D-Govadine: Shows selective increases in dopamine efflux in the prefrontal cortex and is investigated for its cognitive-enhancing effects.
Haloperidol: A typical antipsychotic used as a comparator in studies, but lacks the cognitive-enhancing properties of this compound
This compound stands out due to its balanced profile, offering both antipsychotic and cognitive benefits, making it a promising candidate for further research and development in the field of neuropsychopharmacology.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3 |
Clé InChI |
FQPSOJRHFJUUMC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


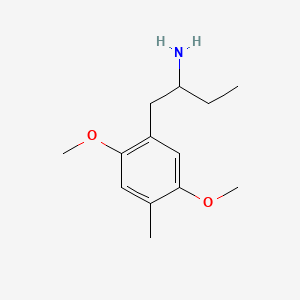
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
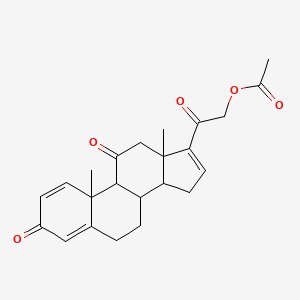
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
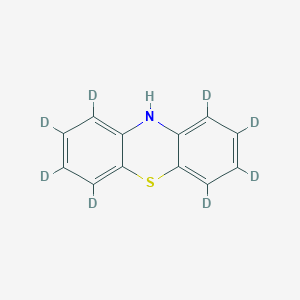
![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
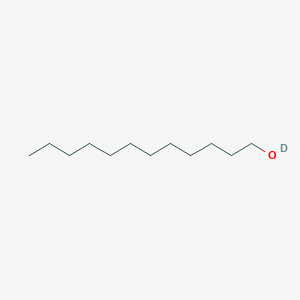
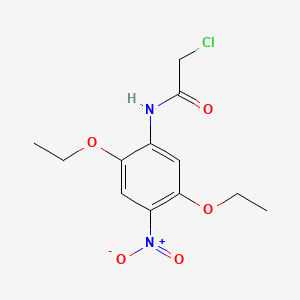
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)
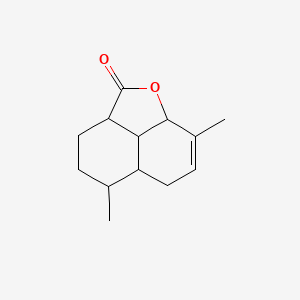
![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)
